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molecular formula C8H10ClNO2 B1526680 1-(2-Chloropyridin-3-yl)propane-1,3-diol CAS No. 911826-20-5

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Cat. No. B1526680
M. Wt: 187.62 g/mol
InChI Key: UOMNTRYDKIYTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884109B2

Procedure details

Potassium tert-butoxide (0.88 g) was added to a solution of 1-(2-chloropyridin-3-yl)propane-1,3-diol (0.49 g) in tert-butanol and the solution was heated at reflux for 3 hr, allowed to cool to RT, quenched via the addition al of sat. NH4Cl (2 mL), solvents reduced then silica gel added and remaining solvents removed in vacuo. The material was added to a silica gel column that was eluted with EtOAc and 1% MeOH/EtOAc to yield the titled product (0.35 g) NMR CDCl3 1H δ 8.1 (dd, 1H), 7.7 (dd, 1H), 6.9 (dd, 1H), 4.9 (dd, 1H), 4.5 (m, 2H), 2.1 (m, 2H); MH+=152.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl[C:8]1[C:13]([CH:14]([OH:18])[CH2:15][CH2:16][OH:17])=[CH:12][CH:11]=[CH:10][N:9]=1>C(O)(C)(C)C>[O:17]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:13]2[CH:14]([OH:18])[CH2:15][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.49 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(CCO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched via the addition al of sat. NH4Cl (2 mL), solvents
ADDITION
Type
ADDITION
Details
silica gel added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
ADDITION
Type
ADDITION
Details
The material was added to a silica gel column that
WASH
Type
WASH
Details
was eluted with EtOAc and 1% MeOH/EtOAc

Outcomes

Product
Name
Type
product
Smiles
O1CCC(C=2C1=NC=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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